4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinolone family. This compound is notable for its unique structure, which includes a quinoline core with hydroxyl and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of anthranilic acid derivatives followed by cyclization. For instance, the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride in the presence of triethylamine, followed by cyclization, yields the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrolysis of esters derived from quinoline precursors is a practical approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to yield hydroquinoline derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Esters and amides of the quinoline carboxylic acid.
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its analgesic and anti-inflammatory properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The biological activity of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is attributed to its ability to interact with various molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, its interaction with inflammatory mediators contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Comparison: While these compounds share a similar quinoline core, the position of the carboxylic acid group significantly influences their chemical reactivity and biological activity. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-4-8(13)11-9-5(7)2-1-3-6(9)10(14)15/h1-4H,(H,14,15)(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXDFNTZWCFYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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